molecular formula C10H13N3O3 B1313212 Benzamide, N-(3-aminopropyl)-4-nitro- CAS No. 88342-18-1

Benzamide, N-(3-aminopropyl)-4-nitro-

Cat. No. B1313212
CAS RN: 88342-18-1
M. Wt: 223.23 g/mol
InChI Key: QIRBBFUSUAQOPO-UHFFFAOYSA-N
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Description

Benzamide, N-(3-aminopropyl)-4-nitro- is an organic compound belonging to the class of amides. It is a white crystalline solid with a melting point of 56-58°C and a molecular weight of 143.14 g/mol. It is soluble in water, ethanol, and other polar solvents. Benzamide is used in a variety of scientific and industrial applications, including organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial and Antitumor Agents : Benzamide derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitumor activities. For example, N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives showed broad-spectrum activity against various microorganisms and drug-resistant isolates, highlighting their potential as antimicrobial agents (Ertan et al., 2007). Another study focused on N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, which were synthesized and screened for in vitro antibacterial and antifungal activities, as well as for their antiproliferative activity against various cancer cell lines, indicating their promise as antitumor agents (Kumar et al., 2012).

  • Inhibitors of Carbonic Anhydrase and Other Enzymes : Compounds derived from benzamide, such as acridine and bis acridine sulfonamides, have been investigated for their inhibitory activity against carbonic anhydrase isoforms. These studies reveal the potential therapeutic applications of benzamide derivatives in treating diseases where carbonic anhydrase is implicated (Ulus et al., 2013).

  • Molecular Structure Analysis and Crystallography : The crystal structure analysis of benzamide derivatives like 2-Nitro-N-(4-nitrophenyl)benzamide provides insights into their chemical properties and potential applications in materials science. Such analyses help in understanding the molecular interactions and stability of these compounds (Saeed et al., 2008).

Chemical Synthesis and Material Science

  • Catalysis and Chemical Reactions : Studies on the dimerization of aminoquinoline benzamides promoted by cobalt illustrate the role of benzamide derivatives in facilitating specific chemical reactions. This research contributes to the development of new synthetic pathways and catalysts in organic chemistry (Grigorjeva & Daugulis, 2015).

  • Polymer Synthesis : Research into the chain-growth polycondensation of aramides, including derivatives of benzamide, has led to the synthesis of polymers with defined molecular weights and low polydispersity. These findings open up new possibilities in the fabrication of advanced materials with precise properties (Yokozawa et al., 2002).

properties

IUPAC Name

N-(3-aminopropyl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c11-6-1-7-12-10(14)8-2-4-9(5-3-8)13(15)16/h2-5H,1,6-7,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRBBFUSUAQOPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442778
Record name Benzamide, N-(3-aminopropyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, N-(3-aminopropyl)-4-nitro-

CAS RN

88342-18-1
Record name Benzamide, N-(3-aminopropyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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